1,3-Butadiene, 1-(ethylthio)-
Description
This substitution introduces steric bulk and electronic modifications compared to unsubstituted 1,3-butadiene. These substitutions significantly alter chemical reactivity, physical properties, and applications in polymer science and industrial chemistry .
Properties
Molecular Formula |
C6H10S |
|---|---|
Molecular Weight |
114.21 g/mol |
IUPAC Name |
(1E)-1-ethylsulfanylbuta-1,3-diene |
InChI |
InChI=1S/C6H10S/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+ |
InChI Key |
HUJACFFDWQVEPL-AATRIKPKSA-N |
Isomeric SMILES |
CCS/C=C/C=C |
Canonical SMILES |
CCSC=CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1-(ethylthio)- can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiene with ethylthiol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1,3-butadiene, 1-(ethylthio)- often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products. The use of homogeneous catalysts, such as palladium-based catalysts, is common in these industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiene, 1-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce hydrocarbons .
Scientific Research Applications
1,3-Butadiene, 1-(ethylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: Its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Butadiene, 1-(ethylthio)- involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Similar Substituted 1,3-Butadienes
Structural and Electronic Effects
- Ethylthio (-S-C₂H₅) vs. Methoxy (-OCH₃): Electronic Effects: The ethylthio group is less electronegative than methoxy, leading to reduced electron-withdrawing effects. Sulfur’s polarizability may enhance resonance stabilization in conjugated systems compared to oxygen .
- Ethylthio vs. Phenyl (-C₆H₅) or Phenethyl (-CH₂CH₂C₆H₅): Aromatic substituents (phenyl/phenethyl) introduce rigid, planar structures that increase steric hindrance and π-π interactions, whereas ethylthio’s aliphatic chain may improve solubility in non-polar matrices .
Table 1: Substituent Properties Comparison
Polymerization Behavior
Substituted butadienes are critical in synthesizing functionalized polymers. Key findings from analogous compounds:
- Copolymerization Efficiency:
- Phenyl (PBD) and phenethyl (PEBD) derivatives copolymerize with 1,3-butadiene up to 44.6% and 30.2% feed ratios, respectively, using CpTiCl₃/MAO catalysts. Methoxy-substituted derivatives (e.g., p-MEPBD) fail to copolymerize under similar conditions, likely due to electronic deactivation .
- Inference for Ethylthio: The ethylthio group’s moderate electron-donating nature may enhance copolymerization efficiency compared to methoxy but require optimization of catalyst systems (e.g., Al/Ti ratios) .
- Polymer Properties:
- Phenyl/phenethyl substituents increase glass transition temperature (Tg) linearly with incorporation rate, balancing elasticity (from cis-1,4 sequences) and rigidity (from aromatic groups) .
- Ethylthio’s sulfur atoms could introduce vulcanization sites or alter chemical resistance, though experimental data is needed.
Physical and Chemical Properties
- Boiling Points and Phase Behavior:
- 1-Methoxy-1,3-butadiene: 91°C .
Prediction for Ethylthio: Higher than methoxy (est. 100–120°C) due to increased molecular weight and sulfur’s polarizability.
- Hazard Profiles: 1,3-Butadiene is carcinogenic (Table 2.1 in ). Sulfur-containing derivatives may exhibit distinct toxicity profiles; for example, thioethers can generate reactive metabolites or participate in redox cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
